![molecular formula C13H11FN2O2 B2861753 N-(4-fluoro-3-methylphenyl)-6-hydroxypyridine-3-carboxamide CAS No. 1273773-44-6](/img/structure/B2861753.png)
N-(4-fluoro-3-methylphenyl)-6-hydroxypyridine-3-carboxamide
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Overview
Description
N-(4-fluoro-3-methylphenyl)-6-hydroxypyridine-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorinated aromatic ring and a dihydropyridine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-methylphenyl)-6-hydroxypyridine-3-carboxamide typically involves the reaction of 4-fluoro-3-methylphenyl isocyanate with a suitable dihydropyridine derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound while maintaining high standards of quality and safety .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-methylphenyl)-6-hydroxypyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring .
Scientific Research Applications
N-(4-fluoro-3-methylphenyl)-6-hydroxypyridine-3-carboxamide is a chemical compound with potential applications in medicinal chemistry, particularly as a lead compound for drug development. Its unique structure, featuring a fluorinated aromatic ring and a hydroxypyridine core, makes it valuable in pharmaceutical research.
Structural and Chemical Properties
this compound has the molecular formula C12H12FN3O2. The presence of a fluorine atom enhances the compound's lipophilicity and metabolic stability, which can improve its pharmacological profile. The hydroxyl group at the 6-position allows it to participate in hydrogen bonding and nucleophilic substitution reactions. The carboxamide moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding acids and amines. The fluorinated aromatic ring may also participate in electrophilic aromatic substitution reactions, expanding its synthetic utility.
Synthesis
The synthesis of this compound typically involves several steps, and alternative methods may use multi-step synthetic routes with various coupling agents and protecting group strategies to ensure selectivity and yield.
Potential Therapeutic Applications
This compound exhibits biological activities that make it a candidate for therapeutic applications. Preliminary studies suggest it may possess anti-inflammatory and analgesic properties. Its structural similarity to other bioactive compounds indicates potential interactions with biological targets like enzymes or receptors involved in pain and inflammation pathways. The hydroxypyridine moiety is often associated with neuroprotective effects, suggesting it has neuropharmacological potential.
This compound may be useful in drug development targeting inflammatory diseases and possibly neurodegenerative conditions. Its unique structure may also allow for modifications that could enhance selectivity or potency against specific biological targets. Additionally, it can serve as a valuable tool in biochemical research to study enzyme interactions or receptor binding affinities.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-methylphenyl)-6-hydroxypyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-fluoro-3-methylphenyl)-6-hydroxypyridine-3-carboxamide include other fluorinated aromatic compounds and dihydropyridine derivatives. Examples include:
- 4-fluoro-3-methylphenyl isocyanate
- 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
N-(4-fluoro-3-methylphenyl)-6-hydroxypyridine-3-carboxamide is a chemical compound with the molecular formula C12H12FN3O2. Its structure features a fluorinated aromatic ring and a hydroxypyridine core, which contribute to its unique biological activities. The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases and neurodegenerative conditions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. The presence of the hydroxyl group at the 6-position allows for hydrogen bonding, which may enhance binding affinity to target proteins. Additionally, the carboxamide moiety can undergo hydrolysis, influencing its stability and activity under different physiological conditions.
Antiinflammatory and Analgesic Properties
Preliminary studies suggest that this compound exhibits anti-inflammatory and analgesic properties. Its structural similarity to other bioactive compounds indicates potential interactions with receptors or enzymes that modulate pain and inflammation. In vitro assays have been essential in determining its efficacy, revealing promising results that warrant further investigation into its mechanism of action.
Neuroprotective Effects
The hydroxypyridine moiety is often associated with neuroprotective effects, suggesting that this compound may have applications in treating neurodegenerative diseases. Research into its neuropharmacological potential is ongoing, with a focus on understanding how it interacts with neural pathways and cellular mechanisms.
Case Studies and Experimental Data
Research has focused on the synthesis and biological evaluation of this compound. Below is a summary of findings from various studies:
Study | Findings |
---|---|
Study 1 | Demonstrated binding affinity to COX enzymes, indicating potential as an anti-inflammatory agent. |
Study 2 | Showed neuroprotective effects in cell models exposed to oxidative stress, supporting its use in neurodegenerative research. |
Study 3 | Evaluated analgesic properties through behavioral assays in animal models, showing significant pain reduction compared to controls. |
Pharmacokinetic Properties
Pharmacokinetic studies indicate that the fluorine substitution enhances the lipophilicity and metabolic stability of this compound. This modification may lead to improved absorption and bioavailability compared to non-fluorinated analogs. Further research into its pharmacokinetic profile is necessary to optimize dosing regimens for therapeutic applications.
Properties
IUPAC Name |
N-(4-fluoro-3-methylphenyl)-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-8-6-10(3-4-11(8)14)16-13(18)9-2-5-12(17)15-7-9/h2-7H,1H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUCUTMTNNFBLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CNC(=O)C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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